
1,2-Dinitro-4,5-bis(undecyloxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dinitro-4,5-bis(undecyloxy)benzene: is a chemical compound characterized by a benzene ring substituted with two nitro groups and two undecyloxy groups. This compound is part of the dinitrobenzene family, which includes various isomers with different arrangements of nitro groups on the benzene ring. The presence of long alkoxy chains (undecyloxy groups) makes this compound unique compared to other dinitrobenzenes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dinitro-4,5-bis(undecyloxy)benzene typically involves the nitration of a precursor compound, such as 4,5-bis(undecyloxy)benzene. The nitration process introduces nitro groups (-NO2) into the benzene ring. Common nitrating agents include a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other separation techniques to remove any impurities.
化学反应分析
Types of Reactions: 1,2-Dinitro-4,5-bis(undecyloxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.
Major Products:
Reduction: Formation of 1,2-diamino-4,5-bis(undecyloxy)benzene.
Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1,2-Dinitro-4,5-bis(undecyloxy)benzene has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential use in drug development. Its ability to undergo specific chemical reactions makes it a valuable compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
作用机制
The mechanism of action of 1,2-Dinitro-4,5-bis(undecyloxy)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as proteins and DNA. These interactions can lead to various biological effects, including cytotoxicity and inhibition of cellular processes. The specific pathways and targets involved depend on the context of its application and the biological system being studied.
相似化合物的比较
1,2-Dinitrobenzene: A simpler analog with only two nitro groups on the benzene ring.
1,3-Dinitrobenzene: Another isomer with nitro groups in the 1 and 3 positions.
1,4-Dinitrobenzene: An isomer with nitro groups in the 1 and 4 positions.
Comparison: 1,2-Dinitro-4,5-bis(undecyloxy)benzene is unique due to the presence of long alkoxy chains (undecyloxy groups) in addition to the nitro groups. This structural feature imparts distinct physical and chemical properties, such as increased hydrophobicity and altered reactivity. Compared to simpler dinitrobenzenes, this compound offers more versatility in synthetic applications and potential biological activities.
属性
CAS 编号 |
816463-60-2 |
|---|---|
分子式 |
C28H48N2O6 |
分子量 |
508.7 g/mol |
IUPAC 名称 |
1,2-dinitro-4,5-di(undecoxy)benzene |
InChI |
InChI=1S/C28H48N2O6/c1-3-5-7-9-11-13-15-17-19-21-35-27-23-25(29(31)32)26(30(33)34)24-28(27)36-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3 |
InChI 键 |
ILKQUTYTLHUGRV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


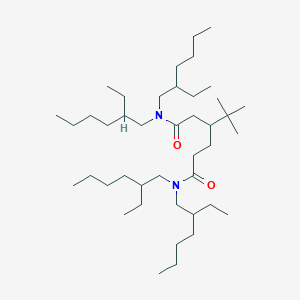
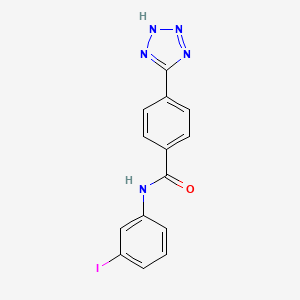

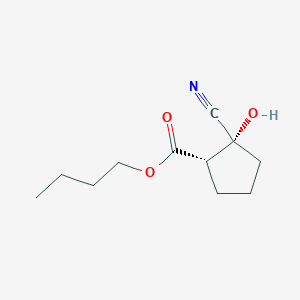

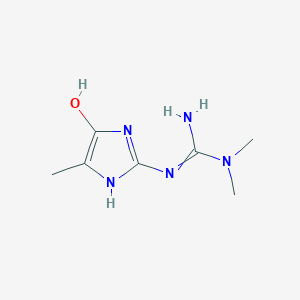
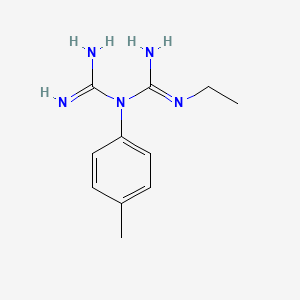
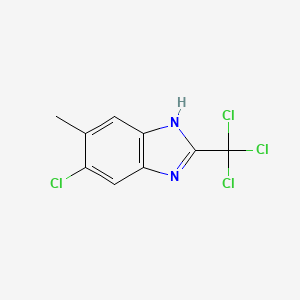

![3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12534722.png)




